molecular formula C15H20N2O2 B2532657 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-49-3

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2532657
CAS No.: 2270918-49-3
M. Wt: 260.337
InChI Key: QDEGELIJWGPIEG-UHFFFAOYSA-N
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Description

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, attached to a phenyl ring, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide typically involves the Mannich reaction, which introduces an aminoalkyl substituent into a molecule. The reaction involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable phenyl derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific combination of a morpholine ring with dimethyl substitutions and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-15(18)16-13-5-7-14(8-6-13)17-9-11(2)19-12(3)10-17/h4-8,11-12H,1,9-10H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEGELIJWGPIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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